3-Naphthalen-2-yloxypropyl thiocyanate
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Overview
Description
3-Naphthalen-2-yloxypropyl thiocyanate is an organic compound that features a naphthalene ring substituted with a propyl thiocyanate group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the thiocyanate group (SCN) in its structure makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-2-yloxypropyl thiocyanate typically involves the reaction of 3-naphthalen-2-yloxypropyl halide with a thiocyanate salt. One common method is the nucleophilic substitution reaction where the halide (e.g., bromide or chloride) is replaced by the thiocyanate group. The reaction is usually carried out in an aprotic solvent such as acetone or acetonitrile, with the thiocyanate salt (e.g., potassium thiocyanate) acting as the nucleophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reaction is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Naphthalen-2-yloxypropyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different functional groups.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.
Electrophilic Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic system.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium thiocyanate in acetone or acetonitrile.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Electrophilic Substitution: Various electrophiles such as halogens, nitro groups, or sulfonic acids.
Major Products Formed
Nucleophilic Substitution: Formation of different thiocyanate derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiols or other sulfur-containing compounds.
Electrophilic Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
3-Naphthalen-2-yloxypropyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and sulfur-containing molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antiparasitic, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Naphthalen-2-yloxypropyl thiocyanate involves its interaction with various molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in reactions that modify biological molecules. Additionally, the naphthalene ring can interact with aromatic systems in biological targets, potentially affecting their function. The compound’s effects may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalen-1-yloxypropyl thiocyanate
- 3-Naphthalen-2-yloxyethyl thiocyanate
- 3-Naphthalen-2-yloxypropyl isothiocyanate
Uniqueness
3-Naphthalen-2-yloxypropyl thiocyanate is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of the propyl thiocyanate group provides distinct chemical properties compared to similar compounds with different substituents or chain lengths .
Properties
IUPAC Name |
3-naphthalen-2-yloxypropyl thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c15-11-17-9-3-8-16-14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSDVACBGIDRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCSC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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